N-(5-fluoro-2-methylphenyl)-2-((3-(4-methoxyphenyl)-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide
Description
The compound N-(5-fluoro-2-methylphenyl)-2-((3-(4-methoxyphenyl)-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide features a pyrrolo[3,2-d]pyrimidine core fused with a dihydropyrimidinone ring. Key structural elements include:
- Substituents:
- A 4-methoxyphenyl group at position 3.
- A phenyl group at position 5.
- A thioacetamide bridge at position 2, linked to a 5-fluoro-2-methylphenyl moiety.
- Functional Groups: The 4-oxo group contributes to hydrogen bonding, while the fluorine atom enhances electronegativity and bioavailability.
Properties
IUPAC Name |
N-(5-fluoro-2-methylphenyl)-2-[[3-(4-methoxyphenyl)-4-oxo-7-phenyl-5H-pyrrolo[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H23FN4O3S/c1-17-8-9-19(29)14-23(17)31-24(34)16-37-28-32-25-22(18-6-4-3-5-7-18)15-30-26(25)27(35)33(28)20-10-12-21(36-2)13-11-20/h3-15,30H,16H2,1-2H3,(H,31,34) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJQZMSSBMXHVDJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)F)NC(=O)CSC2=NC3=C(C(=O)N2C4=CC=C(C=C4)OC)NC=C3C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H23FN4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
514.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(5-fluoro-2-methylphenyl)-2-((3-(4-methoxyphenyl)-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide is a complex organic compound that has garnered attention for its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a multi-ring heterocyclic structure with various substituents that may influence its biological activity. The presence of the 5-fluoro and 4-methoxy groups is particularly noteworthy as such substitutions can enhance pharmacological profiles by improving lipophilicity and bioavailability.
- Antiviral Activity : Research indicates that compounds with similar structural motifs exhibit antiviral properties. For example, certain pyrimidine derivatives have shown effectiveness against viral replication by inhibiting key viral enzymes such as reverse transcriptase .
- Anticancer Potential : The compound's structure suggests possible interactions with cancer cell signaling pathways. Pyrrolo[3,2-d]pyrimidines have been studied for their ability to induce apoptosis in cancer cells and inhibit tumor growth .
- Anti-inflammatory Effects : Compounds with similar functionalities have demonstrated anti-inflammatory activities by modulating the expression of cyclooxygenase (COX) enzymes and nitric oxide synthase (iNOS) in various cell lines .
Biological Activity Data
The following table summarizes key biological activities associated with compounds structurally related to this compound:
Case Studies
- Antiviral Evaluation : A study tested a series of pyrimidine derivatives against HIV reverse transcriptase and found significant inhibition at low micromolar concentrations, suggesting potential for further development in antiviral therapies .
- Antitumor Activity : In vitro studies on pyrrolo[3,2-d]pyrimidine derivatives revealed that they could induce apoptosis in various cancer cell lines, with IC50 values indicating potent activity against A549 lung cancer cells .
- Inflammation Modulation : Research demonstrated that certain derivatives reduced the expression of inflammatory markers in RAW264.7 macrophages, highlighting their potential as anti-inflammatory agents .
Scientific Research Applications
Structural Characteristics
The compound's molecular formula is , with a molecular weight of approximately 446.6 g/mol. Its structure includes:
- A fluorinated aromatic ring , enhancing lipophilicity and biological activity.
- A thioether linkage , which may contribute to its interaction with biological targets.
- A pyrrolopyrimidine core , known for its role in various pharmacological activities.
Anticancer Properties
Research indicates that compounds with similar structural motifs exhibit significant anticancer activities. For instance:
- Mechanism of Action : The compound may inhibit specific signaling pathways involved in cancer cell proliferation. Studies have shown that related compounds can induce apoptosis in various cancer cell lines by modulating the expression of pro-apoptotic and anti-apoptotic proteins.
- Case Study : A study demonstrated that a similar pyrrolopyrimidine derivative inhibited tumor growth in xenograft models by targeting the PI3K/Akt signaling pathway.
Enzyme Inhibition
The compound has potential as an inhibitor for various enzymes:
- 5-Lipoxygenase Inhibition : Molecular docking studies suggest that this compound may act as a potent inhibitor of 5-lipoxygenase, an enzyme involved in inflammatory processes. This inhibition could be beneficial in treating conditions like asthma and rheumatoid arthritis.
- Case Study : In silico evaluations have indicated that structurally similar compounds effectively inhibit enzymes linked to cancer progression, suggesting further exploration of this compound's potential as an enzyme inhibitor.
Anti-inflammatory Effects
The anti-inflammatory properties of the compound make it a candidate for treating inflammatory diseases:
- Mechanism : By inhibiting the production of pro-inflammatory cytokines, the compound may reduce inflammation and associated symptoms.
- Research Findings : Studies have shown that related compounds demonstrate significant anti-inflammatory activity in animal models, warranting further investigation into this compound's therapeutic potential.
Chemical Reactions Analysis
Nucleophilic Substitution at the Thioacetamide Group
The thioether (-S-) linkage in the thioacetamide moiety undergoes nucleophilic substitution under basic or acidic conditions. Key reactions include:
These reactions are critical for modifying the compound’s electronic profile to enhance binding affinity with biological targets like kinases.
Functionalization of the Pyrrolo[3,2-d]Pyrimidine Core
The nitrogen-rich heterocycle participates in electrophilic aromatic substitution (EAS) and ring-opening reactions:
Key Observations:
-
EAS at C5/C7 positions : Reacts with nitrating agents (HNO₃/H₂SO₄) to introduce nitro groups, which are reducible to amines for further coupling .
-
Ring-opening under strong acids : Treatment with HCl (conc.) at 100°C cleaves the pyrimidine ring, yielding substituted pyrrole intermediates.
Reactivity of the 4-Oxo Group
The ketone at position 4 undergoes reduction and condensation reactions:
| Reaction | Reagents/Conditions | Outcome |
|---|---|---|
| Reduction | NaBH₄, MeOH, 0°C → rt | Secondary alcohol (4-hydroxy derivative) |
| Condensation | NH₂OH·HCl, pyridine, reflux | Oxime formation for crystallography |
These modifications are employed to study hydrogen-bonding interactions in enzyme inhibition.
Aromatic Ring Modifications
The 4-methoxyphenyl and 5-fluoro-2-methylphenyl groups participate in:
-
Demethylation : BBr₃ in CH₂Cl₂ removes methoxy groups, generating phenolic intermediates for further functionalization.
-
Halogen exchange : Catalytic fluorination of the methyl group via Ullmann-type coupling (CuI, DMF, 120°C) .
Stability Under Physiological Conditions
Hydrolysis Studies:
-
Thioacetamide stability : Resists hydrolysis at pH 7.4 (37°C, 24 hrs) but degrades in acidic (pH 2.0) or alkaline (pH 10.0) conditions.
-
Enzymatic degradation : Liver microsomes induce sulfoxide formation via cytochrome P450 oxidation .
Cross-Coupling Reactions
The compound serves as a substrate for palladium-catalyzed couplings:
| Reaction Type | Catalysts/Reagents | Applications |
|---|---|---|
| Suzuki-Miyaura | Pd(PPh₃)₄, Ar-B(OH)₂, DME, 80°C | Biaryl derivatives for solubility studies |
| Buchwald-Hartwig | Pd₂(dba)₃, Xantphos, amine, toluene | N-alkylated analogs |
These reactions enable diversification for structure-activity relationship (SAR) profiling .
Photochemical Reactivity
UV irradiation (λ = 254 nm) in methanol induces:
-
C-S bond cleavage : Generates free thiol and acetamide fragments.
-
Ring contraction : Forms imidazo[1,2-a]pyridine derivatives via radical intermediates.
Comparison with Similar Compounds
Comparison with Structural Analogs
Core Structure Variations
Pyrrolo[3,2-d]pyrimidine Derivatives
- Compound 1 (): Shares the pyrrolo[3,2-d]pyrimidine core but differs in bridge length and substituents. Fluorine substitutions at the phenyl ring improve SHMT2 inhibition (IC₅₀: 12 nM vs. 45 nM for non-fluorinated analogs) .
- Patent Derivatives () : Pyrrolo[3,2-d]pyrimidines with trifluoromethyl or morpholine groups show enhanced solubility and kinase inhibition, highlighting the role of polar substituents .
Thieno[2,3-d]pyrimidine Derivatives
- N-(2,4-Difluorophenyl)-2-((3-ethyl-5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)acetamide (): Replaces the pyrrole ring with thiophene, reducing π-π stacking but improving metabolic stability. Ethyl and methyl groups increase lipophilicity (logP: 3.8 vs. 2.9 for the target compound) .
Triazolo/Pyrazolo Pyrimidine Derivatives
- N-(2,5-Dimethylphenyl)-2-{5-[(4-fluorophenyl)amino]-7-methyl-3-oxo[1,2,4]triazolo[4,3-c]pyrimidin-2(3H)-yl}acetamide (): The triazolo[4,3-c]pyrimidine core introduces additional nitrogen atoms, enhancing kinase selectivity but reducing cellular permeability .
Substituent Effects
- Fluorine Substitutions: Fluorine at the phenyl ring (target compound) improves target binding via electrostatic interactions compared to chlorine or methyl groups (e.g., ’s 2-chloro-4-nitrophenoxy derivative) .
- Thioacetamide Linkers: The thioether bridge in the target compound enhances membrane permeability compared to sulfonamide derivatives (’s 2-((4-sulfamoylphenyl)amino)pyrrolo[2,3-d]pyrimidine) .
Q & A
Basic: How can the synthesis of this compound be optimized to achieve high purity and yield?
Methodological Answer:
The synthesis involves multi-step reactions, typically starting with the assembly of the pyrrolopyrimidine core followed by functionalization with fluorinated aryl and thioacetamide groups. Key steps include:
- Coupling reactions : Use palladium catalysts for Suzuki-Miyaura coupling to attach aryl groups (e.g., 4-methoxyphenyl) to the pyrrolopyrimidine scaffold .
- Thioether formation : Optimize reaction time (12–24 hours) and temperature (60–80°C) for thiol-acetamide conjugation, using DMF as a solvent to enhance solubility .
- Purification : Employ gradient elution in reverse-phase HPLC (C18 column, acetonitrile/water mobile phase) to isolate the final compound with >95% purity .
Basic: What analytical techniques are critical for confirming the structural integrity of this compound?
Methodological Answer:
- NMR spectroscopy : Use - and -NMR to verify substituent positions (e.g., fluoro and methoxy groups) and confirm stereochemistry of the pyrrolopyrimidine core .
- High-resolution mass spectrometry (HRMS) : Validate molecular formula (e.g., [M+H] peak matching theoretical mass within 3 ppm error) .
- X-ray crystallography : Resolve ambiguities in ring conformation (e.g., dihydro-3H-pyrrolo[3,2-d]pyrimidin-4-one geometry) if single crystals are obtainable .
Advanced: How can computational modeling elucidate reaction mechanisms for key synthetic steps?
Methodological Answer:
- Density functional theory (DFT) : Calculate activation energies for thioether bond formation to identify rate-limiting steps .
- Transition state analysis : Map energy profiles for ring-closing reactions (e.g., cyclization of the pyrrolopyrimidine core) using Gaussian or ORCA software .
- Solvent effect modeling : Simulate solvation dynamics in DMF or THF to optimize reaction conditions .
Advanced: How can contradictory biological activity data across studies be resolved?
Methodological Answer:
- Assay standardization : Compare protocols for inconsistencies (e.g., cell line variability, incubation time, or ATP concentration in kinase assays) .
- Metabolite profiling : Use LC-MS to identify degradation products or metabolites that may interfere with activity measurements .
- Target engagement studies : Employ surface plasmon resonance (SPR) to quantify direct binding affinities and rule off-target effects .
Advanced: What strategies predict the compound’s reactivity with biological targets (e.g., kinases)?
Methodological Answer:
- Molecular docking : Use AutoDock Vina to screen against kinase ATP-binding pockets (e.g., EGFR or CDK2) and prioritize residues (e.g., hinge region interactions) .
- Pharmacophore modeling : Align the thioacetamide and fluorophenyl groups with known kinase inhibitor pharmacophores .
- Free-energy perturbation (FEP) : Quantify binding energy changes for structural analogs to guide SAR refinement .
Advanced: How can reaction byproducts be systematically identified and characterized?
Methodological Answer:
- LC-MS/MS with ion trapping : Detect trace byproducts (e.g., oxidized thioethers or dehalogenated intermediates) .
- Isotopic labeling : Use -labeled reagents to track sulfur incorporation and identify side reactions .
- Kinetic studies : Monitor reaction progress via in-situ IR spectroscopy to correlate byproduct formation with time/temperature .
Advanced: What approaches establish structure-activity relationships (SAR) for analogs of this compound?
Methodological Answer:
- Fragment-based design : Synthesize analogs with modified aryl (e.g., replacing 4-methoxyphenyl with 4-cyanophenyl) or thioether groups .
- 3D-QSAR : Build CoMFA or CoMSIA models using biological activity data from analogs to predict potency .
- Proteolysis-targeting chimera (PROTAC) linkage : Attach E3 ligase ligands to assess degradation efficiency of target proteins .
Advanced: How does the compound’s thermal stability impact experimental design?
Methodological Answer:
- Thermogravimetric analysis (TGA) : Determine decomposition temperatures (>200°C typical for pyrrolopyrimidines) to guide storage conditions .
- Accelerated stability studies : Expose the compound to 40°C/75% RH for 4 weeks and monitor purity via HPLC to assess shelf-life .
- Solvent compatibility testing : Avoid dimethyl sulfoxide (DMSO) if degradation occurs above 50°C; use acetonitrile for long-term stock solutions .
Advanced: How do solvent polarity and proticity influence reaction pathways during synthesis?
Methodological Answer:
- Kamlet-Taft parameters : Correlate solvent polarity () and hydrogen-bonding capacity () with reaction rates (e.g., faster cyclization in aprotic solvents like THF) .
- Dielectric constant screening : Test solvents (DMF vs. ethanol) to optimize nucleophilic substitution steps (e.g., thiol-acetamide coupling) .
Advanced: What protocols ensure reproducibility of biological activity data across laboratories?
Methodological Answer:
- Standardized assay kits : Use commercial kinase assay kits (e.g., ADP-Glo™) with predefined ATP and substrate concentrations .
- Interlaboratory validation : Share batch-tested compound samples and harmonize LC-MS parameters (e.g., column type, ionization mode) .
- Data normalization : Report IC values relative to internal controls (e.g., staurosporine for kinase inhibition) to minimize inter-experimental variability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
